1,3,4-Oxadiazole-2-carboxylic Acid Offers 10-Fold Lower Lipophilicity Than 1,2,4-Oxadiazole Analogs
In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited an order of magnitude lower lipophilicity (log D) than the corresponding 1,2,4-oxadiazole isomer [1]. This difference was observed across virtually all matched pairs examined.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Order of magnitude lower log D for 1,3,4-oxadiazole derivatives |
| Comparator Or Baseline | 1,2,4-oxadiazole derivatives (matched pairs) |
| Quantified Difference | Approximately 10-fold lower lipophilicity for the 1,3,4-oxadiazole isomer |
| Conditions | Systematic comparison of matched molecular pairs from the AstraZeneca corporate compound collection |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced promiscuous off-target binding, a critical factor in drug candidate selection and procurement of high-quality building blocks.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. doi:10.1021/jm2013248. View Source
